molecular formula C22H37NO4S B14083293 2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid

2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid

Cat. No.: B14083293
M. Wt: 411.6 g/mol
InChI Key: YUNYSWCRLRYOPO-UHFFFAOYSA-N
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Description

N-Arachidonoyl Taurine is a fatty acid-taurine conjugate derived from arachidonic acid. It is an endogenous compound found in various tissues and has been studied for its potential roles in physiological and pathological processes. This compound is known to interact with transient receptor potential vanilloid (TRPV) channels, particularly TRPV1 and TRPV4, and has been implicated in various biological functions, including pain modulation and synaptic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Arachidonoyl Taurine can be synthesized through the reaction of arachidonic acid with taurine. The reaction typically involves the activation of arachidonic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for N-Arachidonoyl Taurine are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Arachidonoyl Taurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Arachidonoyl Taurine exerts its effects primarily through the activation of TRPV channels, particularly TRPV1 and TRPV4. These channels are non-selective cation channels that allow the influx of calcium ions into cells. Activation of TRPV1 by N-Arachidonoyl Taurine leads to increased calcium flux, which in turn modulates synaptic transmission and other cellular processes. The compound also interacts with other molecular targets, including ion channels involved in cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Arachidonoyl Taurine is unique due to its specific interaction with TRPV1 and TRPV4 channels, which are involved in pain modulation and synaptic transmission. Its ability to restore the function of mutant ion channels in long QT syndrome further highlights its therapeutic potential .

Properties

Molecular Formula

C22H37NO4S

Molecular Weight

411.6 g/mol

IUPAC Name

2-(icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid

InChI

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)

InChI Key

YUNYSWCRLRYOPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O

Origin of Product

United States

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